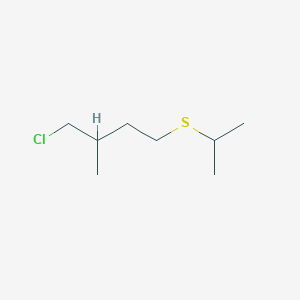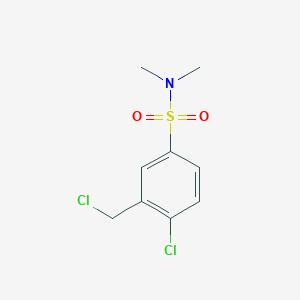![molecular formula C14H16O2 B13202548 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a spiro compound characterized by a unique structure where a benzopyran ring is fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative and a benzopyran precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where reagents like bromine or nitric acid can introduce substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy and safety as therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and resins. Its structural properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism by which 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating biological pathways and eliciting desired effects.
Comparación Con Compuestos Similares
- 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one
- 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one
- 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cycloheptane]-4-one
Uniqueness: 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is unique due to its specific spiro structure and the presence of a methyl group at the 7-position. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
7-methylspiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C14H16O2/c1-10-4-5-11-12(15)9-14(6-2-3-7-14)16-13(11)8-10/h4-5,8H,2-3,6-7,9H2,1H3 |
Clave InChI |
QTRCXGNURAYZKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)CC3(O2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
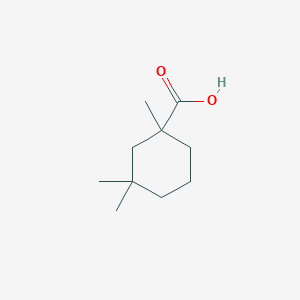


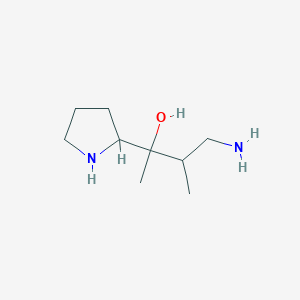
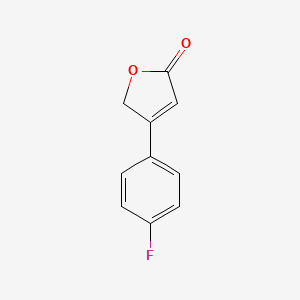
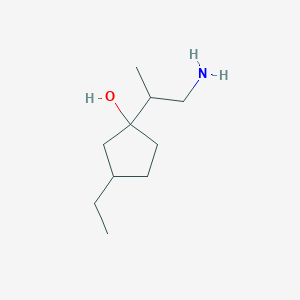

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
